molecular formula C6H7F3O3 B6280046 (2E)-4-(2,2,2-trifluoroethoxy)but-2-enoic acid CAS No. 1251452-36-4

(2E)-4-(2,2,2-trifluoroethoxy)but-2-enoic acid

Cat. No.: B6280046
CAS No.: 1251452-36-4
M. Wt: 184.1
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Description

(2E)-4-(2,2,2-trifluoroethoxy)but-2-enoic acid is an organic compound characterized by the presence of a trifluoroethoxy group attached to a butenoic acid backbone

Properties

CAS No.

1251452-36-4

Molecular Formula

C6H7F3O3

Molecular Weight

184.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(2,2,2-trifluoroethoxy)but-2-enoic acid typically involves the reaction of 2,2,2-trifluoroethanol with a suitable butenoic acid derivative. One common method is the esterification of 2,2,2-trifluoroethanol with but-2-enoic acid, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(2,2,2-trifluoroethoxy)but-2-enoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, yielding saturated derivatives. Common reducing agents include hydrogen gas in the presence of palladium catalysts.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoroethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalysts, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated butanoic acid derivatives.

    Substitution: Amino, thio, or alkoxy derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-4-(2,2,2-trifluoroethoxy)but-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: Investigated for its potential as a bioactive compound due to the presence of the trifluoroethoxy group, which can enhance biological activity.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of (2E)-4-(2,2,2-trifluoroethoxy)but-2-enoic acid involves its interaction with specific molecular targets, depending on its application. In biological systems, the trifluoroethoxy group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to inhibitory or activating effects. The exact pathways and targets can vary, but the presence of the trifluoroethoxy group often plays a crucial role in modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: A simpler compound with a trifluoroethoxy group, used as a solvent and reagent in organic synthesis.

    2,2,2-Trifluoroethylthiobenzene: Contains a trifluoroethyl group attached to a benzene ring, used in various chemical reactions.

    2,2,2-Trifluoroethyl methacrylate: A monomer used in the production of polymers with unique properties.

Uniqueness

(2E)-4-(2,2,2-trifluoroethoxy)but-2-enoic acid is unique due to the combination of the trifluoroethoxy group and the butenoic acid backbone. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields. The presence of the trifluoroethoxy group can also enhance the compound’s stability and biological activity compared to similar compounds.

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